molecular formula C14H11N3OS2 B5678618 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

Cat. No. B5678618
M. Wt: 301.4 g/mol
InChI Key: RQLSAUVMMHCROA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide often involves microwave-assisted facile methods. For example, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized using microwave irradiation, demonstrating the efficiency and effectiveness of such approaches in producing thiadiazole derivatives (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. X-ray and DFT studies provide insights into the geometrical parameters of these compounds, confirming their stability and potential interactions at the molecular level (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, including ring-opening and cyclization, leading to the formation of diverse derivatives with unique properties. The reactivity of specific functional groups in these compounds allows for the synthesis of a wide range of heterocyclic compounds with potential biological activities (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For instance, the crystal structure of related compounds has been determined through single-crystal X-ray diffraction studies, providing insights into their solid-state properties and potential intermolecular interactions (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as reactivity and stability, are essential for their applications. Oxidative dimerization of thioamides is one of the methods used to prepare thiadiazole compounds, highlighting the versatility and potential of these compounds in various chemical reactions (Takikawa et al., 1985).

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-9-4-6-10(7-5-9)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLSAUVMMHCROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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